5-Phenyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-Phenyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative that is useful in medicinal chemistry . It has been synthesized by a single-step reaction .
Synthesis Analysis
The compound has been synthesized by a single-step reaction . A series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazol-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds such as 8-hydroxyquinoline, 2,6-diaminopyridine, 2-naphthol, N,N-dimethyl aniline, resorcinol, and 4,6-dihydroxypyrimidine .Molecular Structure Analysis
The crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole was studied by the X-ray diffraction method .Chemical Reactions Analysis
A series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazol-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds . 2-Amino-5-phenyl-1,3,4-thiadiazole on condensation with benzaldehyde (SPT), 4-nitrobenzaldehyde (SNT), 4-methoxybenzaldehyde (SMT), 2-hydroxybenzaldehyde (SSTH) or 2-hydroxyacetophenone affords Schiff′s bases .Physical And Chemical Properties Analysis
The molecular geometry and vibrational frequencies of 2-Amino-5-phenyl-1,3,4-thiadiazole have been evaluated using the Hartree-Fock and density functional method (B3LYP) .Scientific Research Applications
Synthesis and Characterization
- 5-Phenyl-1,3,4-thiadiazol-2-amine has been synthesized through a single-step reaction and used to create heterocyclic azo dyes. These dyes were characterized using UV-Vis, IR, 1H-NMR, 13C NMR, and elemental analysis, demonstrating its utility in dye synthesis and characterization (Kumar et al., 2013).
- It has also been utilized in the synthesis and characterization of various other compounds, such as 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and its derivatives, with their structure analyzed using X-ray and spectral methods (Dani et al., 2013).
Anticancer and Antitubercular Applications
- Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines have been designed and tested for antitumor and antitubercular activities. Some compounds showed significant in vitro antitumor activities against breast cancer and normal human cell lines (Sekhar et al., 2019).
Antifungal Applications
- A series of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for antifungal activity, with some demonstrating effectiveness comparable to the reference drug Flukanazole (Singh & Rana, 2011).
DNA Interactions
- The DNA binding affinity of 5-(4-Substituted phenyl)-1, 3, 4-thiadiazole-2-amines was studied, showing variations in binding affinity and indicating their potential in DNA interaction studies (Shivakumara & Krishna, 2020).
Structural Analysis
- The crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine was determined, revealing insights into its molecular structure and interactions (Chumakov et al., 2011).
Anticonvulsant Activity
- Novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives were synthesized and their anticonvulsant activity was tested, with some compounds showing promising results (Foroumadi et al., 2007).
Antimicrobial and Molecular Docking Studies
- Novel 2-(substituted phenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized, showing potential as antimicrobial and antidiabetic drugs following molecular docking studies (Zahmatkesh et al., 2022).
Safety And Hazards
Future Directions
There is a focus on the synthesis and screening for antimicrobial and antioxidant activities of 5-phenyl-1,3,4-thiadiazol-2-amine containing azo group in their structure . The increasing usage of these dyes in the electronic industry, such as colorimetric sensors, nonlinear optical (NLO) devices, and liquid crystalline displays (LCDs) used as potential sensitizers for photodynamic therapy (PDT) has attracted much attention .
properties
IUPAC Name |
5-phenyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZHEOAEJRHUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277076 | |
Record name | 5-Phenyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-thiadiazol-2-amine | |
CAS RN |
2002-03-1 | |
Record name | 2002-03-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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